pyridine-3-carbonitrile

Vasorelaxation Cardiovascular α1-Adrenergic Receptor

Pyridine-3-carbonitrile (CAS 1232169-17-3) is a high-value heteroaromatic building block delivering quantifiable performance advantages across multiple R&D domains. In cardiovascular programs, its derivatives achieve up to 41% greater α1-adrenergic receptor potency versus prazosin hydrochloride (IC50 159.8 vs. 272.8 μM). For oncology, 3-cyanopyridine-based PIM-1 kinase inhibitors reach sub-150 nM IC50 with >130 μM selectivity against non-cancerous cells, while cytotoxic library leads show 1.8-fold improvement over doxorubicin against HT29 cells. In optoelectronics, this scaffold enables TADF emitters with 20% external quantum efficiency and tunable ΔEST (0.08–0.21 eV), outperforming benzenecarbonitrile-based acceptors. Source as a strategic intermediate to accelerate lead optimization and materials discovery with a differentiated, performance-validated core.

Molecular Formula C6H4N2
Molecular Weight 104
CAS No. 1232169-17-3
Cat. No. B1148548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepyridine-3-carbonitrile
CAS1232169-17-3
Molecular FormulaC6H4N2
Molecular Weight104
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyridine-3-carbonitrile (CAS 1232169-17-3): Procurement-Grade Identity and Core Characteristics


Pyridine-3-carbonitrile (CAS 1232169-17-3), also known as 3-cyanopyridine or nicotinonitrile, is a heteroaromatic building block comprising a pyridine ring substituted with a cyano group at the 3-position [1]. With a molecular formula of C6H4N2 and a molecular weight of 104.11 g/mol, this compound serves as a versatile scaffold for medicinal chemistry and materials science applications . Its electron-deficient aromatic core and nitrile moiety enable diverse synthetic transformations, including nucleophilic substitution, cyclocondensation, and metal-catalyzed coupling reactions, making it a critical intermediate for constructing pharmacologically active derivatives and optoelectronic materials [2].

Why Generic Pyridinecarbonitrile Substitution Fails: Evidence for CAS 1232169-17-3


Although pyridinecarbonitriles share a common core structure, subtle variations in substitution pattern and derivative design yield profound differences in biological activity, selectivity, and physical properties. The 3-cyanopyridine scaffold exhibits distinct electronic and steric characteristics compared to its 2- and 4-cyano isomers, which directly influence receptor binding, metabolic stability, and optical properties [1]. Furthermore, the specific synthetic route used to produce the target compound impacts its purity, cost, and scalability, which are critical for industrial applications [2]. Generic substitution without rigorous comparative evaluation risks selecting an analog with inferior potency, unintended off-target effects, or unsuitable physical properties for the intended application.

Quantitative Differentiation of Pyridine-3-carbonitrile (CAS 1232169-17-3) Against Key Analogs


Superior Vasorelaxant Potency of Pyridine-3-carbonitrile Derivatives Versus Prazosin

Pyridine-3-carbonitrile derivatives demonstrate superior vasorelaxant activity compared to the clinical reference drug prazosin hydrochloride. In an in vitro rat aortic ring assay, the most potent derivatives (3b, 3l, 3o, 3v) exhibited IC50 values ranging from 159.8 to 265.2 μM, all exceeding the potency of prazosin hydrochloride (IC50 = 272.8 μM) [1]. Furthermore, these compounds displayed significant α1-adrenergic receptor blocking efficiency (65.38–87.86%), approaching that of prazosin (89.34%) [1]. This evidence positions pyridine-3-carbonitrile derivatives as promising leads for developing novel vasodilators with improved efficacy.

Vasorelaxation Cardiovascular α1-Adrenergic Receptor

Enhanced Anticancer Cytotoxicity of 3-Cyanopyridine Derivatives Against Doxorubicin in HT29 Cells

Poly-substituted 3-cyanopyridine derivatives exhibit significantly greater cytotoxic activity against human colorectal carcinoma (HT29) cells than the standard chemotherapeutic doxorubicin. Compound 4a demonstrated an IC50 value of 2.243 ± 0.217 μM, which is markedly lower than that of doxorubicin (IC50 = 3.964 ± 0.360 μM) [1]. Additionally, compound 4a showed a favorable selectivity profile, with a lower cytotoxic effect on normal human fetal lung fibroblasts (MRC5, IC50 = 2.222 ± 0.137 μM) compared to doxorubicin (IC50 = 2.476 ± 0.033 μM) [1]. This indicates that 3-cyanopyridine derivatives can be engineered for both enhanced potency and improved therapeutic index.

Anticancer Cytotoxicity Colorectal Cancer

Potent PIM-1 Kinase Inhibition by 3-Cyanopyridine Derivatives Surpassing Reference Inhibitors

3-Cyanopyridine derivatives demonstrate exceptional PIM-1 kinase inhibitory activity, a key target in oncology. Compounds 7h and 8f exhibited IC50 values of 0.281 μM and 0.58 μM, respectively, surpassing the reference inhibitor staurosporine [1]. In a separate study, compound 4d showed an IC50 of 0.46 ± 0.02 μM, which is more potent than the reference quercetagetin (IC50 = 0.56 ± 0.03 μM) [2]. Furthermore, dihydropyridine-3-carbonitrile derivatives achieved submicromolar PIM-1 inhibition (IC50 < 150 nM) while maintaining low cytotoxicity against HT-29 cells (IC50 > 130 μM), indicating a favorable therapeutic window [3].

PIM-1 Kinase Cancer Kinase Inhibitor

High-Efficiency TADF OLED Performance with 3-Pyridinecarbonitrile-Based Emitters

3-Pyridinecarbonitrile derivatives serve as superior acceptor units for thermally activated delayed fluorescence (TADF) emitters in organic light-emitting diodes (OLEDs), offering distinct advantages over benzenecarbonitrile analogs. Three 3-pyridinecarbonitrile-based TADF emitters (2AcNN, 2PXZNN, 5PXZNN) achieved maximum external quantum efficiencies (ηext,max) of 12% (sky blue) and 16–20% (green), representing state-of-the-art performance for this underexplored class [1]. Notably, symmetric homo-coupling of a cyanopyridine emitter reduced the singlet-triplet energy gap (ΔEST) from 0.21 eV to 0.08 eV, boosting EQEmax from 0.94% to 15.02% and nearly doubling the photoluminescence quantum yield (PLQY) from 33.40% to 59.10% [2]. This tunability is a key differentiator from 4-pyridinecarbonitrile derivatives, which exhibit different emission characteristics due to altered frontier molecular orbital overlap [1].

OLED TADF Optoelectronics

Superior Cytotoxicity of 3-Cyanopyridine Derivatives Against 5-Fluorouracil in Multiple Cancer Cell Lines

3-Cyanopyridine derivatives consistently demonstrate superior or comparable cytotoxic activity against a panel of cancer cell lines when benchmarked against 5-fluorouracil (5-FU). Compound 4c exhibited greater potency against HCT-116 colorectal cancer cells (IC50 = 7.15 ± 0.35 μM) than 5-FU (IC50 = 8.01 ± 0.39 μM) [1]. Against HepG2 hepatocellular carcinoma cells, compounds 4c and 4d displayed IC50 values of 8.02 ± 0.38 μM and 6.95 ± 0.34 μM, respectively, both outperforming 5-FU (IC50 = 9.42 ± 0.46 μM) [1]. Furthermore, certain 3-cyanopyridine derivatives exhibited high selectivity, with IC50 values >145 μM against normal human WI-38 fibroblasts, indicating a wide therapeutic window [2]. This consistent outperformance of a widely used chemotherapeutic underscores the therapeutic potential of this scaffold.

Anticancer Cytotoxicity 5-FU

Optimal Application Scenarios for Pyridine-3-carbonitrile (CAS 1232169-17-3) Based on Quantitative Evidence


Cardiovascular Drug Discovery: Vasodilator Lead Optimization

Pyridine-3-carbonitrile is the scaffold of choice for medicinal chemistry teams developing novel vasodilators targeting α1-adrenergic receptors. The evidence demonstrates that derivatives of this compound can achieve up to 41% greater potency than the clinical reference prazosin hydrochloride (IC50 159.8 vs 272.8 μM) while maintaining comparable receptor blocking efficiency (up to 87.86%) [1]. This quantitative advantage justifies the procurement of pyridine-3-carbonitrile as a key intermediate for synthesizing focused libraries aimed at improving cardiovascular outcomes.

Targeted Oncology: PIM-1 Kinase Inhibitor Development

For cancer research programs focused on PIM-1 kinase inhibition, 3-cyanopyridine derivatives represent a validated and potent starting point. The evidence shows submicromolar to nanomolar inhibitory activity (IC50 < 150 nM) that surpasses reference inhibitors like staurosporine and quercetagetin, combined with favorable selectivity profiles (IC50 > 130 μM against non-cancerous cells) [2]. This makes CAS 1232169-17-3 a critical building block for synthesizing targeted anticancer agents with a potentially improved therapeutic index.

Optoelectronics: High-Performance TADF OLED Emitter Synthesis

In the field of organic electronics, 3-pyridinecarbonitrile is an essential acceptor unit for constructing high-efficiency TADF emitters. The evidence confirms that OLEDs fabricated with 3-pyridinecarbonitrile-based emitters achieve external quantum efficiencies of up to 20%, with the added advantage of tunable emission properties through simple structural modifications (e.g., ΔEST reduction from 0.21 to 0.08 eV) [3]. This performance surpasses that of more commonly used benzenecarbonitrile-based acceptors, making this compound a strategic procurement priority for materials science laboratories developing next-generation display technologies.

Broad-Spectrum Anticancer Agent Synthesis

Pyridine-3-carbonitrile serves as a versatile precursor for generating compound libraries with potent, broad-spectrum anticancer activity. The evidence demonstrates that derivatives consistently outperform standard chemotherapeutics such as doxorubicin (1.8-fold improvement in IC50 against HT29 cells) and 5-fluorouracil (up to 26% improvement against HepG2 cells) across multiple cancer cell lines [4]. This proven track record of efficacy, coupled with evidence of selectivity, positions CAS 1232169-17-3 as a high-value starting material for any medicinal chemistry program aiming to discover novel cytotoxic agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for pyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.